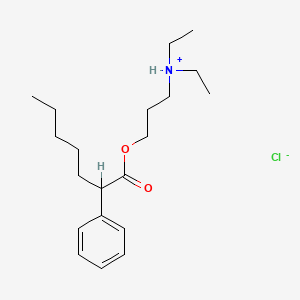

(3-(Diethylamino)propyl) 2-phenylheptanoate hydrochloride

カタログ番号 B8373455

分子量: 355.9 g/mol

InChIキー: UTLQFNPZWCRAIP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US06479215B2

Procedure details

49.5 g of the sulfonic acid group-containing polyurethane was kneaded, in a nitrogen atmosphere at 150° C. using a pressure kneader, with 20 g of a styrene-isoprene block copolymer (Cariflex TR 1107, a product of Shell Chemical Ltd.), 2 g of sodium laurylbenzenesulfonate, 5 g of a polybutadiene diacrylate (BAC-45, a product of Osaka Organic Chemical Ind. Ltd.), 1 g of an aliphatic diacrylate (C-2000, a product of THERTOMER), 2 g of dioctyl fumarate, 2 g of 2,2- dimethoxyphenylacetophenone, 10 g of a maleinized polybutadiene (ME-1000-80, a product of Nippon Petrochemical Co., Ltd.), 7.5 g of N-ethyltoluenesulfonamide and 0.1 g of 2,2-di-t-butyl-p-cresol, thereby forming a uniform transparent photosensitive resin composition.

Name

2,2- dimethoxyphenylacetophenone

Quantity

2 g

Type

reactant

Reaction Step One

[Compound]

Name

polybutadiene

Quantity

10 g

Type

reactant

Reaction Step Two

[Compound]

Name

sulfonic acid

Quantity

49.5 g

Type

reactant

Reaction Step Three

[Compound]

Name

polyurethane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

polybutadiene diacrylate

Quantity

5 g

Type

reactant

Reaction Step Six

[Compound]

Name

aliphatic diacrylate

Quantity

1 g

Type

reactant

Reaction Step Seven

Name

C-2000

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4].[CH2:6]=[CH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[CH2:14]([O:26][S:27](C1C=CC=CC=1)(=[O:29])=[O:28])[CH2:15][CH2:16][CH2:17][CH2:18]CCCCCCC.[Na].CCCC[CH2:41][CH:42]([C:49](OC[CH2:53][CH2:54][NH+:55](CC)CC)=O)[C:43]1C=CC=CC=1.[Cl-].C(OCCCCCCCC)(=O)/C=C/C(OCCCCCCCC)=O.COC1(OC)C=CC=CC1CC(C1C=CC=CC=1)=O>>[CH2:54]([NH:55][S:27]([C:13]1[C:8]([CH3:7])=[CH:9][CH:10]=[CH:11][CH:12]=1)(=[O:28])=[O:29])[CH3:53].[C:3]([C:2]1([C:42]([CH3:49])([CH3:43])[CH3:41])[C:14]([OH:26])=[CH:15][CH:16]=[C:17]([CH3:18])[CH2:1]1)([CH3:6])([CH3:4])[CH3:5] |f:0.1,2.3,4.5,^1:35|

|

Inputs

Step One

|

Name

|

2,2- dimethoxyphenylacetophenone

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1(C(C=CC=C1)CC(=O)C1=CC=CC=C1)OC

|

Step Two

[Compound]

|

Name

|

polybutadiene

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

sulfonic acid

|

|

Quantity

|

49.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

polyurethane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

C=CC(C)=C.C=CC1=CC=CC=C1

|

Step Five

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.[Na]

|

Step Six

[Compound]

|

Name

|

polybutadiene diacrylate

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

aliphatic diacrylate

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

C-2000

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCCCCC(C1=CC=CC=C1)C(=O)OCCC[NH+](CC)CC.[Cl-]

|

Step Nine

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(\C=C\C(=O)OCCCCCCCC)(=O)OCCCCCCCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kneaded, in a nitrogen atmosphere at 150° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)NS(=O)(=O)C=1C(=CC=CC1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 7.5 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)C1(CC(=CC=C1O)C)C(C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.1 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |